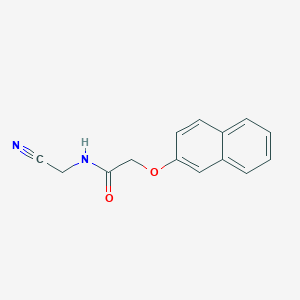
N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide, also known as compound 14, is a chemical compound that has been synthesized for its potential use as a therapeutic agent. This compound has been studied extensively in the field of medicinal chemistry due to its ability to interact with biological targets and exhibit pharmacological effects. In
Wirkmechanismus
The mechanism of action of N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide 14 is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, as well as modulate the activity of neurotransmitter receptors in the brain.
Biochemical and Physiological Effects:
Compound 14 has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate neurotransmitter activity in the brain. In addition, it has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide 14 in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide. In addition, its ability to interact with multiple biological targets makes it a versatile tool for studying various disease pathways. However, one limitation of using N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide 14 is its potential toxicity, which may require careful handling and monitoring in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide 14. One area of interest is its potential use in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. In addition, further studies are needed to fully understand the mechanism of action of N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide 14 and its potential use in treating neurological disorders. Finally, the development of more selective analogs of N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide 14 may lead to the discovery of more potent and specific therapeutic agents.
Synthesemethoden
Compound 14 can be synthesized through a multi-step process involving the reaction of 2-naphthol with chloroacetyl chloride to form 2-(chloroacetyl)naphthalene-1-ol. This intermediate is then reacted with potassium cyanide to form N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide. The synthesis of this N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide has been reported in several research articles, and the purity and yield of the final product can be optimized through various reaction conditions.
Wissenschaftliche Forschungsanwendungen
Compound 14 has been studied for its potential use in treating a variety of diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-proliferative effects on cancer cells, as well as anti-inflammatory properties. In addition, N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide 14 has been found to modulate the activity of certain neurotransmitter receptors, suggesting its potential use in treating neurological disorders.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-7-8-16-14(17)10-18-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOVPHFISZPZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(naphthalen-2-yloxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4-Propylpiperazin-1-yl)propyl]amine trihydrochloride](/img/structure/B2972563.png)
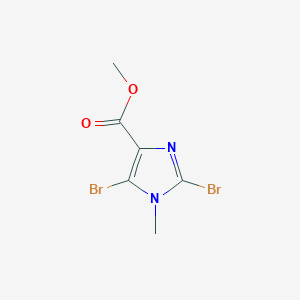
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide](/img/structure/B2972565.png)
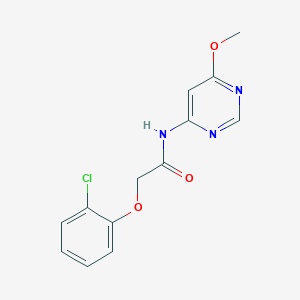
![2-[4,5-Dimethoxy-2-[(4-methoxyphenyl)sulfamoyl]phenyl]acetic acid](/img/structure/B2972568.png)
![[2-[2-(3,4-Diethoxyphenyl)ethylamino]-2-oxoethyl] 4-ethylbenzoate](/img/structure/B2972569.png)
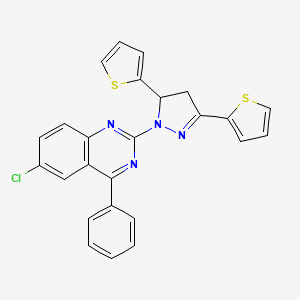
![4-(4-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2972572.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2972574.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2972578.png)
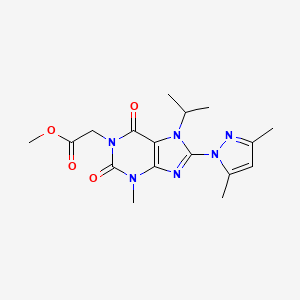
![2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine](/img/structure/B2972580.png)
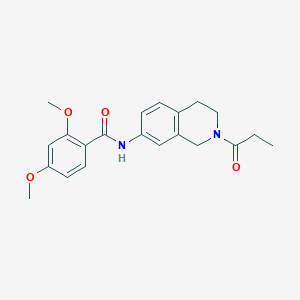
![2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2972586.png)